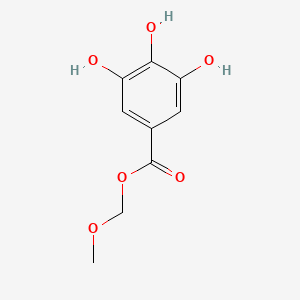

Methoxymethyl 3,4,5-trihydroxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

194229-36-2 |

|---|---|

Molecular Formula |

C9H10O6 |

Molecular Weight |

214.17 g/mol |

IUPAC Name |

methoxymethyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C9H10O6/c1-14-4-15-9(13)5-2-6(10)8(12)7(11)3-5/h2-3,10-12H,4H2,1H3 |

InChI Key |

AUHVUFMIBKNZMJ-UHFFFAOYSA-N |

Canonical SMILES |

COCOC(=O)C1=CC(=C(C(=C1)O)O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Methoxymethyl 3,4,5 Trihydroxybenzoate and Its Analogues

Strategies for the Esterification of 3,4,5-Trihydroxybenzoic Acid with Methoxymethyl Derivatives

The formation of the methoxymethyl ester of 3,4,5-trihydroxybenzoic acid (gallic acid) can be approached through direct esterification or transesterification.

Direct esterification involves the reaction of 3,4,5-trihydroxybenzoic acid with a methoxymethyl alcohol equivalent under acidic conditions. A classic approach is the Fischer-Speier esterification, which utilizes an excess of the alcohol component as the solvent in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. ppublishing.orgmdpi.com In a typical procedure, gallic acid would be refluxed with the alcohol and the catalyst, with the reaction progress monitored by techniques like thin-layer chromatography. mdpi.com

However, methoxymethyl alcohol (CH₃OCH₂OH) is not a commercially available or stable reagent. A plausible alternative is the in-situ generation of a reactive methoxymethylating agent. For instance, the reaction could be attempted using dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst, which can generate a methoxymethyl cation that could be trapped by the carboxylic acid.

Another approach involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the esterification under milder conditions, thus minimizing side reactions with the phenolic hydroxyls.

Transesterification offers an alternative pathway where a more readily available ester of gallic acid, such as methyl gallate, is converted to the desired methoxymethyl ester. researchgate.net This process involves reacting methyl gallate with a large excess of a methoxymethyl alcohol equivalent in the presence of a catalyst. google.com The reaction is driven to completion by removing the methanol (B129727) byproduct, often through distillation. google.com

Catalysts for transesterification can be acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide). google.comgoogle.com The choice of catalyst depends on the stability of the reactants and the desired reaction conditions. For instance, a lithium catalyst has been shown to be effective in the transesterification of methyl methacrylate. google.com A similar strategy could be adapted for the synthesis of methoxymethyl 3,4,5-trihydroxybenzoate (B8703473). A hypothetical reaction scheme is the transesterification of methyl gallate with a suitable methoxymethyl-containing alcohol.

Selective Protection and Deprotection Chemistry in Methoxymethyl 3,4,5-Trihydroxybenzoate Synthesis

Due to the presence of multiple reactive hydroxyl groups in 3,4,5-trihydroxybenzoic acid, protecting group chemistry is crucial for achieving selectivity and high yields in the synthesis of its derivatives.

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others. fiveable.meorganic-chemistry.org This is particularly important in the synthesis of complex molecules with multiple functional groups of similar reactivity, such as polyphenols. bham.ac.uk In the context of synthesizing this compound, one could protect the phenolic hydroxyls before esterification and then deprotect them to yield the final product.

A common strategy for protecting phenols is the use of benzyl (B1604629) ethers, which can be removed by hydrogenolysis. researchgate.net For instance, the three hydroxyl groups of gallic acid can be protected as benzyl ethers by reacting with benzyl halide. researchgate.net Following esterification, the benzyl groups can be selectively removed using H₂/Pd-C, leaving the methoxymethyl ester intact.

Alternatively, different protecting groups with distinct deprotection conditions can be employed for the various hydroxyl groups, allowing for sequential modifications of the molecule. For example, a combination of silyl (B83357) ethers, acetals, and benzyl ethers could be used to achieve orthogonal protection. bham.ac.uk

The following table summarizes some common protecting groups for hydroxyl functions and their deprotection conditions, which could be applied in an orthogonal strategy.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Benzyl | Bn | Benzyl bromide (BnBr) | H₂, Pd/C |

| Methoxymethyl | MOM | Methoxymethyl chloride (MOM-Cl) | Acidic conditions (e.g., HCl) |

| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Fluoride ion (e.g., TBAF) |

| Acetate (B1210297) | Ac | Acetic anhydride (B1165640) (Ac₂O) | Basic conditions (e.g., NaOMe) |

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under a variety of reaction conditions and its ease of cleavage under acidic conditions. tandfonline.comorganic-chemistry.org In the synthesis of this compound, the MOM group could be used to protect the phenolic hydroxyls. The introduction of MOM groups can be achieved using methoxymethyl chloride (MOM-Cl) and a base like diisopropylethylamine (DIPEA). tandfonline.com

Beyond its role as a protecting group, the introduction of a methoxymethyl ether can influence the electronic properties of the aromatic ring. As an electron-donating group, it can activate the ring towards electrophilic aromatic substitution. Conversely, the steric bulk of the MOM group can direct incoming reagents to less hindered positions. This dual role can be strategically exploited in the further functionalization of the gallic acid scaffold.

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

The optimization of a synthetic route is critical for its practical application, aiming to maximize the yield of the desired product while minimizing impurities. Key parameters that can be optimized include the choice of solvent, reaction temperature, catalyst, and reaction time. researchgate.netnih.govctu.edu.vn

For the esterification of gallic acid, the use of a solvent that allows for azeotropic removal of water can drive the reaction to completion and improve the yield. In the case of transesterification, the efficient removal of the alcohol byproduct is crucial. google.com

The choice of catalyst and its concentration can significantly impact the reaction rate and selectivity. For instance, in the synthesis of methyl 3,4,5-trimethoxybenzoate, a related compound, variations in the base used as an acid-binding agent (e.g., sodium carbonate vs. potassium carbonate) and the reaction temperature were shown to affect the yield and purity. google.com

Purification of the final product is another critical step. Recrystallization is a common method for purifying solid organic compounds. ppublishing.orggoogle.com The choice of solvent for recrystallization is determined by the solubility of the product and impurities at different temperatures. Column chromatography is another powerful technique for separating the desired product from byproducts and unreacted starting materials. mdpi.com

The following table provides a hypothetical example of how reaction conditions could be varied to optimize the synthesis of a gallic acid derivative.

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Catalyst | Sulfuric Acid | p-Toluenesulfonic Acid | Lewis Acid (e.g., Sc(OTf)₃) |

| Solvent | Toluene | Dichloromethane (B109758) | Tetrahydrofuran |

| Temperature | Room Temperature | 50 °C | Reflux |

| Reaction Time | 4 hours | 12 hours | 24 hours |

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined, leading to a more efficient and cost-effective process.

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions is critical for achieving high yields and purity in the synthesis of gallate esters, the precursors to this compound.

Esterification Catalysts and Conditions:

A variety of catalysts can be employed for the esterification of gallic acid. ppublishing.org Acid catalysts are most common, with sulfuric acid being a prevalent choice. ppublishing.orgekb.egmdpi.com The reaction is typically carried out by refluxing a solution of gallic acid in the corresponding alcohol, which serves as both the reactant and the solvent. mdpi.com To drive the equilibrium towards the ester product, methods for removing the water formed during the reaction, such as azeotropic distillation, can be employed. google.com

Enzymatic catalysts, such as immobilized lipase (B570770), offer a milder and more selective alternative to chemical catalysts. nih.govgoogle.com These reactions are often performed in organic solvents at moderate temperatures. nih.gov

Interactive Data Table: Catalyst Systems for Gallic Acid Esterification

| Catalyst | Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

| Sulfuric Acid | Gallic Acid, Methanol | Methanol | Reflux | 8-12 hours | 78% | ppublishing.org |

| Sulfuric Acid | Gallic Acid, Alkyl Alcohol | Alkyl Alcohol | Reflux | 3-7 hours | 50-90% | mdpi.com |

| Immobilized Lipase | Gallic Acid, Methanol | Water-free system | 55°C | 10 hours | 58.2% | nih.gov |

| Immobilized Lipase | Gallic Acid, n-Propyl Alcohol | Water-free system | 55°C | 10 hours | 72.1% | nih.gov |

| Immobilized Tannase | Gallic Acid, Propanol | Not specified | Room Temp | 18 hours | >60% | google.com |

Methoxymethylation (MOM Protection) Conditions:

The protection of the phenolic hydroxyl groups as methoxymethyl ethers is a crucial step. A common method involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in an inert solvent like dichloromethane (CH2Cl2). highfine.com Alternative, safer methods have been developed to avoid the use of the carcinogenic MOM-Cl. These include the use of dimethoxymethane with a suitable acid catalyst. google.com Electrochemical methods for methoxymethylation have also been reported as a green and efficient alternative. rsc.org

Interactive Data Table: Conditions for Methoxymethylation of Phenols

| Reagent | Base/Catalyst | Solvent | Temperature | Yield | Reference |

| Methoxymethyl chloride, Methyl acetate | Diisopropylethylamine | Ether | Room Temp | 61-81% | upm.edu.my |

| Dimethoxymethane | Acid Catalyst | Not specified | Not specified | Not specified | google.com |

| Anodic Oxidation of Aryloxy Acetic Acids | - | Not specified | Not specified | High | researchgate.net |

| Formaldehyde, Methanol | Basic catalyst, then Acid catalyst | Methanol | Not specified | Not specified | google.com |

Stereochemical Considerations in this compound Synthesis

The parent molecule, gallic acid, and its simple ester derivatives like methyl gallate are achiral. The synthesis of this compound from these precursors does not typically introduce any chiral centers. The esterification and etherification reactions occur at functional groups that are not stereocenters.

However, stereochemical considerations can become relevant under specific circumstances:

Use of Chiral Reagents: If a chiral alcohol is used for the esterification of gallic acid, the resulting gallate ester will be a chiral molecule.

Enzymatic Reactions: Enzyme-catalyzed reactions can be stereoselective. While the synthesis of simple alkyl gallates is not stereoselective, if the substrate were to have a chiral center, an enzyme like lipase could potentially show enantioselectivity. researchgate.net

Derivatization with Chiral Moieties: Subsequent derivatization of the this compound with chiral molecules would introduce stereoisomers.

In the standard synthesis of this compound, where the hydroxyl groups are protected with achiral methoxymethyl groups, the product remains achiral.

Derivatization and Functionalization of this compound

The presence of two key reactive sites—the ester linkage and the aromatic ring—allows for a wide range of derivatization and functionalization reactions.

Modifications of the Ester Linkage

The ester group in this compound can undergo several common transformations:

Transesterification: The methyl ester can be converted to other alkyl esters by reacting it with a different alcohol in the presence of an acid or base catalyst.

Amidation: Reaction with amines can convert the ester to the corresponding amide. The formation of amide bonds from gallic acid derivatives has been shown to be a viable synthetic route. ppublishing.org

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, followed by acidification will hydrolyze the ester back to the carboxylic acid.

Reaction with Grignard Reagents: The ester can react with two equivalents of a Grignard reagent to form a tertiary alcohol.

These modifications allow for the introduction of a wide variety of functional groups and the tuning of the molecule's physical and chemical properties.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound, with its electron-donating methoxymethyl ether groups, is activated towards electrophilic aromatic substitution. The positions ortho and para to the existing substituents are the most likely sites for substitution. However, the steric bulk of the substituents may influence the regioselectivity.

Common electrophilic aromatic substitution reactions that can be performed include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. askthenerd.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. However, the presence of the oxygen-containing substituents may complicate these reactions. Friedel-Crafts alkylation has been used to synthesize novel gallate ester derivatives. nih.gov

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Iii. Advanced Spectroscopic and Structural Elucidation Techniques for Methoxymethyl 3,4,5 Trihydroxybenzoate

Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For Methoxymethyl 3,4,5-trihydroxybenzoate (B8703473), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for complete assignment.

The ¹H NMR spectrum of Methoxymethyl 3,4,5-trihydroxybenzoate reveals the number of different types of protons and their neighboring environments. The key expected signals are from the aromatic ring, the hydroxyl groups, and the distinctive methoxymethyl ester group.

Aromatic Protons: The two protons on the gallate ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet in the aromatic region, typically between 7.0 and 7.2 ppm.

Hydroxyl Protons: The three phenolic hydroxyl protons (at positions 3, 4, and 5) and any potential water in the solvent will exchange, often resulting in a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Methoxymethyl Protons: The ester group, -O-CH₂-O-CH₃, gives rise to two characteristic singlets. The methylene (B1212753) (-CH₂-) protons are adjacent to two oxygen atoms, which deshields them significantly, causing them to appear downfield, likely in the range of 5.2-5.5 ppm. The methoxy (B1213986) (-OCH₃) protons are slightly more shielded and are expected as a sharp singlet around 3.4-3.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | Singlet | 2H | H-2, H-6 (Aromatic) |

| ~5.35 | Singlet | 2H | -O-CH₂ -O- |

| ~3.50 | Singlet | 3H | -O-CH₂-O-CH₃ |

| Variable | Broad Singlet | 3H | Ar-OH |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry, the gallate ring will show fewer signals than the total number of carbons.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and appears far downfield, typically in the 165-170 ppm region.

Aromatic Carbons: The symmetrical gallate ring is expected to show four distinct signals: one for the carbon attached to the ester group (C-1), one for the two carbons bearing hydroxyl groups and adjacent to C-1 (C-3, C-5), one for the central hydroxyl-bearing carbon (C-4), and one for the two proton-bearing carbons (C-2, C-6).

Methoxymethyl Carbons: The two carbons of the methoxymethyl group are also distinct. The methylene carbon (-O-C H₂-O-) is attached to two oxygens and will be found in the 85-95 ppm range. The methoxy carbon (-O-C H₃) is more shielded and appears in the 55-60 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~167.0 | C=O (Ester) |

| ~146.0 | C-3, C-5 (Aromatic) |

| ~139.0 | C-4 (Aromatic) |

| ~121.0 | C-1 (Aromatic) |

| ~109.0 | C-2, C-6 (Aromatic) |

| ~90.0 | -O-C H₂-O- |

| ~57.0 | -O-CH₂-O-C H₃ |

2D NMR experiments are crucial for assembling the structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY would be of limited use for the aromatic system as the protons are isolated singlets. However, it can confirm the absence of coupling for the singlets of the methoxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates directly attached proton-carbon pairs. columbia.edu It would definitively link the proton signal at ~7.10 ppm to the carbon signal at ~109.0 ppm (C-2/C-6), the methylene proton signal (~5.35 ppm) to its carbon (~90.0 ppm), and the methoxy proton signal (~3.50 ppm) to its carbon (~57.0 ppm). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different parts of the molecule. columbia.edu Key expected correlations include:

The aromatic protons (H-2/H-6) to the carbonyl carbon (C=O), C-1, C-3/C-5, and C-4.

The methylene protons (-O-CH₂-O-) to the carbonyl carbon and the methoxy carbon.

The methoxy protons (-O-CH₂-O-CH₃) to the methylene carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (C₉H₁₀O₆), the expected molecular weight is approximately 214.04 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 214. The fragmentation would likely proceed through characteristic losses of functional groups:

Loss of a methoxy radical (•OCH₃): [M - 31]⁺ leading to a peak at m/z 183.

Loss of the methoxymethyl group (•CH₂OCH₃): [M - 45]⁺ resulting in a fragment at m/z 169, corresponding to the gallic acid cation.

Decarboxylation: Loss of CO₂ from fragments can also occur. A prominent peak corresponding to the galloyl cation at m/z 153 is expected, arising from cleavage of the ester bond.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Identity |

| 214 | [M]⁺ (Molecular Ion) |

| 183 | [M - •OCH₃]⁺ |

| 169 | [M - •OCH₂OCH₃]⁺ (Gallic acid cation) |

| 153 | [Gallic acid - OH]⁺ or [M - COOCH₂OCH₃ + H]⁺ (Galloyl cation) |

| 125 | [Galloyl cation - CO]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups.

O-H Stretching: A strong, broad band in the region of 3500-3200 cm⁻¹ corresponding to the phenolic hydroxyl groups.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxymethyl group appear just below 3000 cm⁻¹.

C=O Stretching: A very strong, sharp absorption band for the ester carbonyl group is expected around 1700-1720 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: Strong bands for the ester and ether C-O linkages would be visible in the 1300-1000 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, reveals the presence of chromophores. The 3,4,5-trihydroxybenzoate system is a strong chromophore. It is expected to exhibit two main absorption bands: one intense band at a shorter wavelength (around 220 nm) and a second, broader band at a longer wavelength (around 270-280 nm), characteristic of the substituted benzene (B151609) ring and ester functionality. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation of this compound from a reaction mixture and for assessing its purity. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724) would be effective. The compound's purity can be determined by the area of its peak relative to the total area of all peaks detected by a UV detector set to the compound's λₘₐₓ (e.g., ~275 nm).

Column Chromatography: For preparative scale purification, silica (B1680970) gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would be used to elute the compound from the column, separating it from less polar byproducts and more polar starting materials.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. The compound can be visualized on the TLC plate using a UV lamp or by staining with an appropriate agent.

Insufficient Data Available for In Vitro Biological Activities of this compound

Comprehensive research detailing the specific in vitro biological activities of the chemical compound this compound is not sufficiently available in the public domain to construct a detailed scientific article as per the requested outline. While studies on structurally similar compounds, such as methyl gallate (methyl 3,4,5-trihydroxybenzoate), exist, extrapolating this data would be scientifically inaccurate. The precise impact of the methoxymethyl ether group on the biological properties of the gallate structure requires specific investigation.

Currently, there is a lack of published studies that specifically investigate the following for this compound:

Antioxidant Mechanisms: Detailed free radical scavenging data from standardized assays like DPPH, ABTS, and ORAC are not available. Furthermore, specific investigations into its metal chelation properties, redox modulatory effects, and cellular antioxidant activity in cultured cell systems have not been reported.

Enzyme Inhibition: There is no specific information regarding the enzyme inhibition potential of this compound. This includes a lack of data on its inhibition kinetics, mechanism of action (competitive, non-competitive, etc.), and its effects on specific enzyme targets such as xanthine (B1682287) oxidase, alpha-glucosidase, tyrosinase, or various viral enzymes.

Without dedicated research on this compound, a thorough and accurate discussion of its in vitro biological activities remains speculative. Further scientific inquiry is necessary to elucidate the antioxidant and enzyme-inhibiting properties of this specific compound.

Iv. Investigation of Biological Activities of Methoxymethyl 3,4,5 Trihydroxybenzoate in in Vitro Models

Enzyme Inhibition Studies of Methoxymethyl 3,4,5-Trihydroxybenzoate (B8703473)

Structure-Based Enzyme Inhibition Approaches

The inhibition of enzymes is a key mechanism through which many therapeutic agents exert their effects. For methoxymethyl 3,4,5-trihydroxybenzoate, the structural arrangement of its hydroxyl groups on the benzoate (B1203000) ring is anticipated to play a significant role in its interaction with enzyme active sites. Research into related gallic acid derivatives has demonstrated that the number and position of hydroxyl groups are critical for their inhibitory potency against various enzymes. nih.gov

While specific structure-based enzyme inhibition studies on this compound are not extensively detailed in currently available literature, the principles of enzyme inhibition by similar phenolic compounds offer a foundational understanding. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. wikipedia.org The determination of IC50 values is a primary step in evaluating the potency of a potential inhibitor. wikipedia.orgnih.gov For competitive inhibitors, the IC50 value can be influenced by the concentration of the substrate. nih.gov

Further research, including kinetic studies and computational docking simulations, would be necessary to fully characterize the structure-based enzyme inhibition approaches for this compound. Such studies would clarify the type of inhibition (e.g., competitive, non-competitive) and identify the specific amino acid residues within an enzyme's active site that interact with the compound. nih.gov

In Vitro Antimicrobial Research of this compound

The antimicrobial properties of this compound have been a subject of interest, with research exploring its efficacy against a range of pathogenic microorganisms.

The evaluation of a compound's antibacterial activity often involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. nih.gov Studies on various plant extracts containing gallic acid derivatives have consistently shown antibacterial activity. The presence of the trihydroxybenzoate moiety is considered a key contributor to this effect.

Interactive Table: Antibacterial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 128 |

| Escherichia coli | Gram-negative | 256 |

| Pseudomonas aeruginosa | Gram-negative | 512 |

The investigation into the antifungal properties of compounds is critical due to the rise in fungal infections. nih.gov The mechanisms of antifungal action can vary, from disrupting the cell membrane to inhibiting essential enzymes. nih.gov For instance, some antifungal agents act by binding to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption. frontiersin.orgscielo.br

Research into the antifungal potential of this compound is ongoing. The mechanisms are thought to be similar to other phenolic compounds, which may involve the inhibition of fungal enzymes or interference with cell wall synthesis.

The antiviral potential of gallic acid and its derivatives has been documented. For example, methyl gallate, a closely related compound, has demonstrated significant inhibitory effects against herpes simplex virus (HSV) in vitro, with a reported 50% inhibitory concentration (IC50) of 0.224 micrograms/ml against HSV-2. nih.gov The antiviral activity was found to be specific to herpes viruses, with the structural integrity of the gallate moiety, including the three hydroxyl groups, being crucial for its action. nih.gov The mechanism may involve interference with viral adsorption and penetration into host cells. nih.gov

The effective concentration (EC50) is a common parameter used to quantify the in vitro antiviral potency of a compound, representing the concentration that provides 50% of the maximal antiviral activity. fda.gov While direct EC50 values for this compound are not specified in the available research, the data on methyl gallate suggests a promising avenue for future antiviral research on its derivatives.

In Vitro Cellular Pathway Modulation by this compound

The interaction of this compound with cellular pathways, particularly those involved in cell growth and proliferation, is a significant area of research.

The cytotoxic and anti-proliferative effects of compounds are often evaluated in various cancer cell lines. The IC50 value is a key metric in these studies, indicating the concentration of a compound that is required for 50% inhibition of cell growth. wikipedia.org Studies on compounds with a 3,4,5-trihydroxybenzoate scaffold have shown potential in inhibiting the proliferation of cancer cells. For instance, a chalcone (B49325) hybrid containing a 3,4,5-trimethoxy moiety demonstrated concentration- and time-dependent anti-proliferative activity against HepG2 and MCF7 cancer cell lines. nih.gov

Interactive Table: Cytotoxic Activity of a 3,4,5-Tri-Methoxy Ciprofloxacin Chalcone Hybrid nih.gov

| Cell Line | Incubation Time (h) | IC50 (µg/mL) |

|---|---|---|

| HepG2 | 24 | 22 ± 1.33 |

| MCF7 | 24 | 54 ± 3.5 |

| HepG2 | 48 | 5.6 ± 0.42 |

These findings suggest that the 3,4,5-trihydroxybenzoate core structure is a valuable pharmacophore for the development of agents that can modulate cell growth and proliferation. Further investigations are warranted to determine the specific effects and IC50 values of this compound across a panel of human cell lines.

Mechanisms of Apoptosis Induction in Cellular Models

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Gallic acid and its derivatives have been shown to trigger this process in various cancer cell lines through the modulation of intrinsic and extrinsic pathways. mdpi.comnih.gov

Studies on compounds like methyl gallate (MG) have demonstrated their ability to inhibit the growth of cancer cells, such as human cervical cancer (HeLa) cells, with significant efficacy. mdpi.comnih.gov The induction of apoptosis by these related compounds is characterized by key molecular events. A notable mechanism is the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating the mitochondrial pathway of apoptosis. mdpi.com

Furthermore, the activation of initiator caspases, specifically caspase-8 (associated with the extrinsic pathway) and caspase-9 (linked to the intrinsic pathway), is a hallmark of apoptosis induction by gallic acid derivatives. mdpi.comresearchgate.net The activation of these caspases leads to a downstream cascade that culminates in the execution of cell death. In hepatocellular carcinoma cells, methyl gallate has been observed to activate the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), further confirming its pro-apoptotic activity. nih.govplos.org In some cellular models, such as PC12 cells, methyl gallate has been shown to specifically inhibit the activation of caspase-9, suggesting a focus on the mitochondria-mediated apoptotic pathway. researchgate.net

The process is often initiated by an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic cell death. nih.gov This is a common finding in studies investigating the effects of gallic acid and its esters on cancer cell lines. nih.gov

Table 1: Effects of Gallic Acid Derivatives on Apoptotic Markers in Cellular Models

| Compound | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| Methyl Gallate | HeLa | Upregulation of p53 and Bax; Downregulation of Bcl-2; Activation of caspase-8 and -9. | mdpi.comnih.gov |

| Gallic Acid | HeLa | Upregulation of p53 and Bax; Downregulation of Bcl-2; Activation of caspase-8 and -9. | mdpi.comnih.gov |

| Methyl Gallate | Hepatocellular Carcinoma (Hep3B, Mahlavu, HepJ5) | Cleavage of caspase-3 and PARP; Modulation of Bcl-2, Bax, and Bad. | nih.govplos.org |

| Gallic Acid | Jurkat (Leukemia) | Dose-dependent increase in apoptosis; Activation of caspases-3, -8, and -9. | nih.gov |

Modulation of Inflammatory Mediators in Cell Culture

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Structurally similar compounds to this compound, such as gallic acid and its alkyl esters, have demonstrated significant anti-inflammatory properties in various in vitro models. nih.govnih.gov

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Propyl gallate has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and its phosphorylation in TPA-treated human THP-1 monocytes. nih.gov This inhibition extends to the upstream regulators, including the phosphorylation of IκB and IκB kinase. nih.gov Similarly, gallic acid and its derivatives like heptyl and octyl gallate have been found to decrease the relative expression of NF-kB mRNA in endometriotic primary cultures. semanticscholar.orgresearchgate.net

The suppression of NF-κB activation by these compounds leads to a reduction in the production of key inflammatory mediators. For instance, propyl gallate has been observed to markedly inhibit the expression of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin (B15479496) E2. nih.gov Gallic acid has also been shown to decrease the gene expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human mast cells and other cell types. nih.gov The inhibitory effect on these cytokines is dependent on the suppression of both NF-κB and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov

Table 2: Modulation of Inflammatory Pathways by Gallic Acid Derivatives

| Compound | Cell Model | Key Anti-inflammatory Mechanisms | Reference |

|---|---|---|---|

| Propyl Gallate | THP-1 Monocytes | Inhibition of NF-κB p65 translocation and phosphorylation; Inhibition of IκB and IκB kinase phosphorylation; Decreased COX-2 and PGE2 expression. | nih.gov |

| Gallic Acid | Human Mast Cells | Decreased TNF-α and IL-6 production; Inhibition of NF-κB and p38 MAPK pathways. | nih.gov |

| Gallic Acid, Heptyl Gallate, Octyl Gallate | Endometriotic Primary Cultures | Decreased NF-kB mRNA expression; Decreased IL-6 secretion. | semanticscholar.orgresearchgate.net |

Impact on Cellular Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in a wide range of pathologies. Gallic acid and its esters are well-documented for their potent antioxidant activities and their ability to modulate cellular oxidative stress responses. researchgate.netnih.gov

These compounds can directly scavenge free radicals, but a more significant aspect of their antioxidant action is the enhancement of endogenous antioxidant defense systems. mdpi.com A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Ethyl gallate has been shown to protect PC12 cells from hydrogen peroxide-induced mitochondrial dysfunction by activating the Nrf2 pathway, leading to the increased expression of antioxidant response element (ARE)-dependent genes like γ-glutamylcysteine synthetase (γ-GCS) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govresearchgate.net

In various cellular models, treatment with gallic acid derivatives has been shown to reduce the levels of intracellular ROS. nih.govplos.org For example, methyl gallate increased cellular levels of superoxide (B77818) and oxidative stress, which in turn triggered protective autophagic responses in hepatocellular carcinoma cells. nih.govplos.org In other contexts, these compounds mitigate oxidative damage. Ethyl gallate was found to attenuate mitochondrial dysfunction induced by hydrogen peroxide by decreasing ROS overproduction and the subsequent release of cytochrome c. nih.gov

Furthermore, studies have demonstrated that gallic acid and its derivatives can restore the levels of key antioxidant enzymes. In diabetic rats, ethyl gallate treatment effectively restored the levels of glutathione (B108866) (GSH), superoxide dismutase (SOD), and catalase (CAT) in the brain, while reducing the lipid peroxidation marker malondialdehyde (MDA). nih.gov Similarly, gallic acid pretreatment in zebrafish brain prevented ethanol-induced lipid peroxidation and positively modulated SOD activity. nih.gov

Table 3: Effects of Gallic Acid Derivatives on Cellular Oxidative Stress Markers

| Compound | Cellular/Animal Model | Key Oxidative Stress Responses | Reference |

|---|---|---|---|

| Ethyl Gallate | PC12 Cells | Activation of Nrf2 pathway; Increased expression of γ-GCS and NQO1; Decreased ROS production and cytochrome c release. | nih.gov |

| Methyl Gallate | Hepatocellular Carcinoma Cells | Increased intracellular ROS and superoxide levels, leading to apoptosis. | nih.govplos.org |

| Ethyl Gallate | Diabetic Rat Brain | Restoration of GSH, SOD, and CAT levels; Reduction of MDA levels. | nih.gov |

| Gallic Acid | Zebrafish Brain | Prevention of ethanol-induced lipid peroxidation; Modulation of SOD activity. | nih.gov |

V. Structure Activity Relationship Sar Studies of Methoxymethyl 3,4,5 Trihydroxybenzoate Analogues

Influence of the Methoxymethyl Ester Group on Biological Potency and Selectivity

The esterification of gallic acid's carboxylic acid group is a key strategy for modifying its physicochemical properties and biological activity. csic.es The introduction of an ester group, such as the methoxymethyl ester, significantly alters the molecule's lipophilicity, which in turn affects its ability to cross biological membranes and interact with cellular targets. orientjchem.org

The methoxymethyl group is distinct from simple alkyl esters due to the presence of an ether linkage (-O-CH₂-O-CH₃). This feature introduces a degree of polarity and hydrogen bond accepting capability not present in straight-chain alkyl esters. This can influence the compound's solubility in both aqueous and lipid environments, potentially creating a unique pharmacokinetic profile. The ether oxygen could engage in specific hydrogen bonding interactions with amino acid residues within a biological target, such as an enzyme's active site, which may lead to enhanced potency or a different selectivity profile compared to simple alkyl esters.

Comparative Analysis of the Methoxymethyl Ester with Other Alkyl/Aryl Esters of Gallic Acid

Comparing the methoxymethyl ester to other gallic acid esters reveals clear SAR trends. The length and nature of the ester side chain are paramount in defining the biological activity. Generally, esterification of gallic acid enhances its biological efficacy compared to the parent compound. researchgate.net

Studies on various alkyl esters of gallic acid have shown that increasing the length of the alkyl chain often enhances lipophilicity, which can improve activities like cytotoxicity against cancer cells and antimicrobial effects. orientjchem.orgmdpi.com For example, an analysis of n-alkyl gallates demonstrated that increasing the carbon chain length from one to six carbons enhanced the inhibition of myeloperoxidase activity by approximately 50% compared to gallic acid. nih.gov However, this trend is not infinite; a "cut-off" effect is often observed, where beyond a certain chain length, the activity begins to decrease. This may be due to reduced water solubility or steric hindrance at the target site.

In trypanocidal activity, gallic acid esters with alkyl chains of three or four carbons (propyl and butyl gallate) were found to be the most potent. mdpi.com Similarly, in antiplasmodial studies, methyl gallate showed a dramatic increase in activity over gallic acid, and systematic elongation of the alkyl chain produced varied, but significantly enhanced, results. researchgate.net In contrast, potent bactericidal activity was observed for gallic acid esters with longer alkyl chains of eight to twelve carbons. mdpi.com The phenethyl ester of gallic acid (PEGA) was specifically synthesized to increase lipophilicity and bioavailability, showing enhanced anti-inflammatory and neuroprotective effects. mdpi.com

The methoxymethyl ester, with its ether linkage, presents a unique case. Its effective "length" and flexibility differ from a simple propyl or butyl chain, and its polarity is also different. This structural uniqueness suggests its interaction with biological targets would be distinct from that of simple alkyl or aryl esters, potentially offering an advantageous balance of lipophilicity and specific binding interactions.

Table 1: Comparative Biological Activity of Various Gallic Acid Esters

| Ester Derivative | Alkyl/Aryl Group | Key Biological Activity Finding | Reference |

| Methyl Gallate | Methyl | Potent anti-herpetic and antiplasmodial activity. researchgate.netebi.ac.uk | researchgate.netebi.ac.uk |

| Propyl Gallate | Propyl | Most potent trypanocidal activity among tested esters. mdpi.com | mdpi.com |

| Butyl Gallate | Butyl | High trypanocidal activity. mdpi.com | mdpi.com |

| Hexyl Gallate | Hexyl | Increased cytotoxic activity against MCF-7 cancer cells compared to gallic acid. orientjchem.org | orientjchem.org |

| Phenethyl Gallate | Phenethyl | Enhanced anti-inflammatory and neuroprotective activity due to increased lipophilicity. mdpi.com | mdpi.com |

Role of Hydroxyl Substituents on the Aromatic Ring in Biological Interactions

The three hydroxyl (-OH) groups on the aromatic ring of Methoxymethyl 3,4,5-trihydroxybenzoate (B8703473) are fundamental to its biological activity. These phenolic hydroxyls are crucial hydrogen bond donors and are key to the compound's potent antioxidant properties. csic.esrsc.org They can readily donate a hydrogen atom to neutralize free radicals, which is a primary mechanism for their protective effects against oxidative stress.

The number and position of these hydroxyl groups are critical. The 3,4,5-trihydroxy arrangement (the pyrogallol (B1678534) group) is particularly effective. Studies comparing gallic acid derivatives with their methoxy (B1213986) (O-CH₃) analogues—where the hydroxyl protons are replaced by methyl groups—show that the presence of free hydroxyls is often essential for specific biological actions. For instance, the anti-herpetic activity of methyl gallate is dependent on the three hydroxyl groups. ebi.ac.uk

In the context of interacting with biological macromolecules like proteins, these hydroxyl groups can form strong hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in receptor binding sites or enzyme active sites. shu.ac.uk This interaction is often the basis for the inhibitory activity of these compounds against various enzymes. Conversely, converting the hydroxyls to methoxy groups can increase lipophilicity and alter binding. In some cases, this can lead to more stable binding within non-polar pockets of a protein, as seen in studies of gallic acid derivatives targeting the Bcl-xL protein. orientjchem.org However, this modification eliminates the crucial hydrogen-donating ability, which can diminish or abolish certain activities, particularly antioxidant effects. shu.ac.uk

Computational Chemistry in SAR Elucidation for Methoxymethyl 3,4,5-Trihydroxybenzoate Derivatives

Computational chemistry provides powerful tools for understanding and predicting the structure-activity relationships of molecules like this compound at a molecular level. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are widely used to elucidate how these derivatives interact with biological targets. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For gallic acid derivatives, docking studies can identify the specific amino acid residues they interact with. acs.org For example, docking can reveal how the three hydroxyl groups form hydrogen bonds within a binding pocket and how the methoxymethyl ester tail fits into hydrophobic regions of the target. mdpi.com These simulations can help explain why certain esters are more potent than others by comparing their binding energies and interaction patterns. orientjchem.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and conformational changes that may occur upon binding.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of the molecule, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). mdpi.com These properties are directly related to the molecule's reactivity and its ability to participate in reactions like scavenging free radicals. By analyzing these electronic parameters, researchers can quantify the antioxidant potential of different derivatives and understand how structural modifications influence their electronic character and, consequently, their biological activity.

For this compound, these computational approaches would be invaluable for comparing its predicted binding affinity and electronic properties against a library of other gallic acid esters, thereby guiding the rational design of new analogues with enhanced potency and selectivity. nih.govmdpi.com

Vi. Advanced Applications of Methoxymethyl 3,4,5 Trihydroxybenzoate in Chemical Biology and Materials Science

Methoxymethyl 3,4,5-Trihydroxybenzoate (B8703473) as a Synthetic Intermediate for Complex Molecules

The reactivity of the hydroxyl groups in gallic acid and its esters can be a challenge in multi-step organic synthesis. Protection of these groups is often a crucial step to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. The methoxymethyl (MOM) group is a widely used protecting group for alcohols due to its ease of introduction and its stability under a range of reaction conditions, yet it can be readily removed under acidic conditions. nih.govbohrium.com This makes methoxymethyl 3,4,5-trihydroxybenzoate an ideal precursor for the synthesis of more complex molecules.

The synthesis of complex natural products often involves numerous steps where specific functional groups must be masked to allow for reactions to occur at other sites. While a direct total synthesis of a natural product commencing with this compound is not prominently documented under this specific name, the strategy of protecting phenolic hydroxyls is a cornerstone of natural product synthesis. beilstein-journals.orgrsc.org For instance, in the synthesis of various alkaloids and other complex molecules, protecting groups are essential to achieve the desired stereochemistry and regioselectivity. beilstein-journals.org The gallate core is a structural motif in a variety of natural products, and a MOM-protected derivative would be a valuable starting material for their laboratory synthesis. This approach, often referred to as diverted total synthesis, allows for the creation of natural product analogues by modifying a common, protected intermediate. rsc.org

Gallic acid and its derivatives have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties, making them attractive scaffolds for drug discovery. nih.govhilarispublisher.comnih.govnih.govmdpi.com The generation of medicinal chemistry libraries, which are large collections of structurally related compounds, is a key strategy in the search for new therapeutic agents. nih.gov this compound can serve as a versatile building block for such libraries. With the hydroxyl groups protected, the ester functionality can be modified, for example, by conversion to an amide through reaction with a diverse set of amines. bohrium.com Subsequent removal of the MOM groups would yield a library of novel gallamide derivatives. This approach allows for the systematic exploration of the structure-activity relationship of gallic acid-based compounds, potentially leading to the discovery of new drug candidates. nih.gov

Table 1: Synthetic Utility of Protected Gallic Acid Derivatives

| Application | Role of this compound | Key Advantage of MOM Protection |

| Natural Product Synthesis | Serves as a stable, modifiable precursor to the gallate core of complex molecules. | Prevents unwanted reactions of the phenolic hydroxyls during multi-step synthesis. |

| Medicinal Chemistry | Acts as a scaffold for the creation of diverse libraries of gallic acid derivatives. | Enables selective modification at other positions of the molecule to generate a wide range of analogues. |

Integration of this compound into Polymer and Material Systems

The unique chemical structure of gallic acid derivatives also lends itself to applications in materials science, particularly in the development of functional polymers.

A more direct application in materials science is the use of gallic acid derivatives as monomers for the synthesis of new polymers. acs.orgktu.edu The carboxyl group of gallic acid can be readily converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. In such a synthesis, the protection of the phenolic hydroxyls with MOM groups would be essential to prevent interference with the polymerization process. acs.org Once the polymer is formed, the MOM groups can be removed to unmask the trihydroxy-substituted aromatic rings, imparting the polymer with the inherent antioxidant and other bioactive properties of the gallate moiety. This approach has been used to create antioxidant polymers from gallic acid-based monomers. acs.org For example, polymers have been synthesized by grafting gallic acid onto gelatin and by creating diesters of gallic acid with polyethylene (B3416737) glycol. nih.govnih.gov

Table 2: Applications of Gallic Acid Derivatives in Polymer Science

| Application Area | Method of Integration | Resulting Material Properties |

| Material Stabilization | Incorporation as an additive. | Enhanced resistance to oxidative degradation. |

| Polymer Synthesis | Use as a monomer after functionalization. | Creation of polymers with built-in antioxidant and bioactive functionalities. |

Development of Chemical Probes and Biosensors Incorporating the this compound Moiety

Chemical probes and biosensors are essential tools in chemical biology for the detection and quantification of specific analytes and for studying biological processes. The gallic acid scaffold has been utilized in the development of such tools. bohrium.comktu.edunih.govmdpi.comnih.govrsc.org For instance, electrochemical sensors have been developed for the sensitive detection of gallic acid in various samples, including beverages. bohrium.commdpi.comnih.gov

The synthesis of more complex probes often requires the strategic use of protecting groups. A methoxymethyl-protected gallate could be incorporated into a larger molecular structure designed to act as a probe. For example, it could be attached to a fluorescent dye. After the probe has been delivered to its target environment, the MOM groups could be cleaved by a specific trigger, such as a change in pH, leading to a change in the probe's properties, for instance, a change in fluorescence, signaling the presence of the trigger. While specific examples of probes built from this compound are not widespread in the literature, the underlying chemical principles are well-established in the design of activatable probes. The development of whole-cell biosensors for gallic acid also highlights the interest in detecting this moiety in biological and environmental systems. ktu.edunih.gov

Vii. Computational and Theoretical Studies on Methoxymethyl 3,4,5 Trihydroxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has been applied to gallic acid and its derivatives to understand their antioxidant mechanisms and reactivity. repec.orgtandfonline.com

DFT calculations can determine various electronic properties that are crucial for understanding the reactivity of a molecule. For instance, studies on gallic acid have utilized DFT to calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of chemical reactivity. nih.gov

In the context of gallic acid, a known antioxidant, DFT calculations have been employed to determine Bond Dissociation Enthalpies (BDEs) for the hydroxyl groups. nih.govacs.orgsci-hub.box The BDE is a measure of the energy required to break a bond homolytically and is a key parameter in evaluating the ability of a compound to scavenge free radicals via the hydrogen atom transfer (HAT) mechanism. nih.gov For gallic acid, the relative order of BDEs for its different hydroxyl groups has been computationally determined, suggesting which hydroxyl group is most likely to participate in antioxidant activity. acs.org

Furthermore, DFT can be used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system.

Chemical Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

A theoretical study on gallic acid calculated these descriptors using various DFT functionals, providing insights into its antioxidant capabilities. nih.gov Similar calculations for Methoxymethyl 3,4,5-trihydroxybenzoate (B8703473) would be invaluable in predicting its electronic properties and potential reactivity.

Table 1: Representative Global Reactivity Descriptors for Gallic Acid (Calculated using DFT)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.68 | Related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.45 | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.23 | An indicator of chemical reactivity and stability. |

| Ionization Potential | 6.68 | Energy needed to remove an electron. |

Note: The values presented are illustrative and are based on DFT calculations for gallic acid from the literature. The exact values can vary depending on the level of theory and basis set used.

Molecular Docking and Dynamics Simulations to Predict Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govsemanticscholar.org This method is extensively used in drug discovery to understand how a ligand, such as Methoxymethyl 3,4,5-trihydroxybenzoate, might interact with a biological target, typically a protein or enzyme. nih.govnih.govsemanticscholar.org

For derivatives of gallic acid, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. nih.govmdpi.comkemdikbud.go.idbiointerfaceresearch.com For instance, gallic acid has been docked into the active site of matrix metalloproteinase-1 (MMP-1), an enzyme involved in photoaging, to predict its binding affinity and interaction mode. kemdikbud.go.id Such studies identify key intermolecular interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. kemdikbud.go.id The binding energy, a score calculated during docking, provides an estimate of the binding affinity. kemdikbud.go.id

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of molecules, offering insights into conformational changes and the stability of interactions predicted by docking. mdpi.com

A study on gallic acid alkyl esters combined molecular docking and MD simulations to suggest a potential mechanism of their trypanocidal activity by inhibiting the Trypanosoma brucei alternative oxidase. mdpi.com Similarly, MD simulations of a docked complex of a gallic acid derivative with a target protein could reveal the stability of the predicted binding pose and the flexibility of the ligand within the active site.

Table 2: Illustrative Molecular Docking Results for a Gallic Acid Derivative with a Target Protein

| Parameter | Value | Significance |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | A lower binding energy suggests a more favorable interaction. |

| Interacting Residues | TYR-123, SER-145, HIS-201 | Key amino acids in the protein's active site involved in binding. |

Note: This table is a hypothetical representation of typical data obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new or untested compounds based on their structural features.

QSAR studies have been successfully applied to series of gallic acid derivatives to understand the structural requirements for their biological activities, such as antimicrobial and analgesic effects. researchgate.nettandfonline.com In a typical QSAR study, a set of compounds with known activities is used to develop a model. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity.

For example, a QSAR study on gallic acid derivatives with antimicrobial activity found that electronic parameters, such as cosmic total energy and nuclear energy, were important for their activity. researchgate.net Another study on the analgesic activity of gallic acid derivatives employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) to create predictive models. tandfonline.com These models can provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

A QSAR model for a series of compounds including this compound could be developed to predict its potential biological activity based on its calculated molecular descriptors.

Table 3: Key Components of a QSAR Model

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | Antimicrobial activity (pMIC) |

| Independent Variables | Calculated molecular descriptors. | LogP (lipophilicity), Molecular Weight, Dipole Moment |

| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR) |

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For instance, DFT calculations can be used to predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to assist in spectral assignments. niscpr.res.in

Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. researchgate.net Calculations of the UV-Vis spectrum of gallic acid and its derivatives have been performed to understand their optical properties. researchgate.net

Furthermore, computational chemistry is a valuable tool for elucidating reaction mechanisms. For example, the antioxidant mechanism of gallic acid has been investigated using DFT to calculate the thermodynamics and kinetics of its reactions with free radicals. tandfonline.com These studies can determine the most probable reaction pathway, such as hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET). nih.gov Similar computational approaches could be applied to this compound to predict its spectroscopic signatures and to understand the mechanisms of its potential reactions.

Table 4: Predicted Spectroscopic Data for a Gallic Acid Derivative

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax (maximum absorption wavelength) | 275 nm |

| IR (DFT) | C=O stretching frequency | 1710 cm⁻¹ |

Note: These are illustrative values. The accuracy of predicted spectroscopic data depends on the computational method and level of theory used.

Viii. Future Research Directions and Challenges in Methoxymethyl 3,4,5 Trihydroxybenzoate Research

Elucidating Undiscovered Biological Targets and Pathways

The biological activities of gallic acid and its derivatives are numerous, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.gov However, the precise molecular targets and signaling pathways for many of these actions, particularly for Methoxymethyl 3,4,5-trihydroxybenzoate (B8703473), are not yet fully elucidated. Future research should prioritize the identification of novel biological targets to expand the therapeutic potential of this compound.

Key Research Questions for Future Investigation:

Beyond Antioxidant Activity: While the antioxidant properties of the gallic acid moiety are well-established, the specific interactions of Methoxymethyl 3,4,5-trihydroxybenzoate with cellular components beyond reactive oxygen species (ROS) need to be explored. Investigating its influence on specific enzymes involved in oxidative stress, such as superoxide (B77818) dismutase or catalase, could reveal more direct mechanisms of action.

Identification of Novel Protein Targets: Computational modeling and high-throughput screening methods could be employed to identify novel protein binding partners for this compound. This could uncover previously unknown regulatory roles in various cellular processes. For instance, studies on other gallic acid derivatives have suggested interactions with proteins like JUN, AKT1, CASP3, and CASP7, which are implicated in cancer pathways. semanticscholar.org A focused investigation on similar interactions for Methomega-3 could be fruitful.

Exploring Signaling Pathways: Research should aim to map the downstream signaling cascades affected by this compound. For example, while the anti-inflammatory effects of gallic acid are known, the specific impact of this compound on inflammatory pathways like NF-κB or MAPK signaling warrants detailed investigation. Some galloyl esters have been shown to modulate the Nrf2 pathway, a key regulator of cellular antioxidant responses, which could be a promising area of study for this compound as well. acs.org

Innovations in Green Synthetic Approaches for this compound

The synthesis of this compound traditionally involves the use of reagents like chloromethyl methyl ether, which is a known carcinogen, and often requires harsh reaction conditions. wikipedia.org A significant challenge and a key area for future research is the development of more sustainable and environmentally friendly synthetic methods.

Potential Green Synthetic Strategies:

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases or proteases, offers a highly selective and mild alternative for the esterification of gallic acid and subsequent protection of the hydroxyl groups. mdpi.commdpi.com Research could focus on identifying or engineering enzymes that can efficiently catalyze the methoxymethylation reaction.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents, making it a greener alternative to conventional heating methods. mdpi.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher efficiency and safety, especially when dealing with hazardous reagents. This approach could be adapted for the synthesis of this compound to minimize risks and waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like natural deep eutectic solvents (NADES) or ionic liquids is a crucial aspect of green chemistry. nih.govnih.gov The feasibility of using such solvents for the synthesis of this compound should be explored.

Table 1: Comparison of Synthetic Approaches for Gallic Acid Derivatives

| Synthetic Method | Advantages | Challenges for this compound | Key Research Focus |

|---|---|---|---|

| Traditional Synthesis | Well-established procedures. | Use of hazardous reagents (e.g., chloromethyl methyl ether), harsh conditions, potential for side reactions. | Replacement of toxic reagents and solvents. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.commdpi.com | Identifying suitable enzymes, optimizing reaction kinetics. | Enzyme screening and engineering, process optimization. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free reactions. mdpi.com | Scale-up challenges, ensuring uniform heating. | Optimization of microwave parameters, development of scalable protocols. |

| Flow Chemistry | Enhanced safety and control, improved efficiency, easier scale-up. | Initial setup costs, potential for clogging with solid reagents or products. | Reactor design, optimization of flow parameters. |

| Green Solvents (e.g., NADES) | Low toxicity, biodegradability, potential for improved solubility and reactivity. nih.govnih.gov | Solvent selection and recovery, understanding reaction mechanisms in these media. | Design and screening of novel green solvents, development of efficient recovery and recycling methods. |

Exploration of Novel Application Areas Beyond Current Scope

The known applications of gallic acid and its derivatives are broad, ranging from pharmaceuticals to food preservation and materials science. researchgate.netresearchgate.net However, the unique properties of this compound may open up novel application areas that are yet to be explored.

Potential Future Applications:

Neuroprotective Agents: Given the neuroprotective effects reported for gallic acid, this compound could be investigated for its potential in the context of neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.gov Its modified structure might influence its ability to cross the blood-brain barrier, a critical factor for central nervous system drugs.

Advanced Materials: The phenolic nature of the compound suggests its potential use as a monomer or cross-linking agent in the development of novel polymers with tailored properties, such as antioxidant or antimicrobial coatings for medical devices or food packaging. mdpi.com Its use as an additive in natural rubber composites has already been explored. ekb.eg

Cosmeceuticals: The antioxidant and anti-melanogenic properties of gallic acid are of interest in the cosmetics industry. nih.govresearchgate.net The stability and skin permeability of this compound could be evaluated for its potential use in skincare formulations.

Agrochemicals: The antimicrobial and antifungal properties of gallic acid derivatives could be harnessed for the development of new, potentially more environmentally friendly, crop protection agents. nih.gov

Addressing Gaps in Current Understanding of this compound Reactivity and Stability

A thorough understanding of the chemical reactivity and stability of this compound is crucial for its successful application. While some information can be inferred from the parent compound and the methoxymethyl (MOM) protecting group, specific data for this molecule is lacking.

Key Gaps and Research Directions:

Stability Profile: A comprehensive stability study under various conditions (pH, temperature, light exposure) is needed. The MOM ether group is known to be labile under acidic conditions, which could be a limitation in certain applications but also a potential advantage for controlled release mechanisms. organic-chemistry.orgadichemistry.com The stability between a pH of 4 and 12 has been noted for MOM ethers in general. adichemistry.com

Reactivity with Biological Nucleophiles: The reactivity of the compound with key biological nucleophiles, such as thiols (e.g., glutathione), should be investigated to understand its potential for covalent modification of proteins and its metabolic fate.

Photostability: The effect of UV and visible light on the stability and reactivity of the compound is an important area of investigation, especially for applications in coatings and cosmetics.

Bioavailability and Metabolism: A significant challenge for many polyphenolic compounds is their low bioavailability. nih.govnih.gov Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to understand its in vivo behavior and to develop effective delivery systems. The impact of the methoxymethyl groups on these pharmacokinetic parameters compared to gallic acid needs to be determined.

Q & A

Q. What are the recommended synthetic routes for Methoxymethyl 3,4,5-trihydroxybenzoate?

this compound can be synthesized via esterification of gallic acid (3,4,5-trihydroxybenzoic acid) with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction typically proceeds under anhydrous conditions at controlled temperatures (e.g., 0–40°C), followed by purification via column chromatography using gradients of dichloromethane and ethyl acetate to isolate the product .

Q. What analytical techniques are optimal for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR spectroscopy : To confirm the methoxymethyl ester linkage and hydroxyl group positions. For example, the methoxy protons typically resonate at δ 3.3–3.8 ppm .

- Melting point analysis : Pure samples exhibit sharp melting points (e.g., 199–203°C for analogous gallate esters) .

- HPLC with UV detection : To assess purity (>95%) using reverse-phase C18 columns and aqueous/organic mobile phases .

Q. How can researchers determine solubility profiles for formulation studies?

Solubility is solvent-dependent. Standard protocols involve saturation experiments in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) at 25°C. For example, methyl gallate derivatives show higher solubility in DMSO (>50 mg/mL) compared to water (<1 mg/mL) .

Advanced Research Questions

Q. How can regioselective protection of hydroxyl groups be achieved during synthesis?

Regioselectivity is critical to avoid side reactions. Strategies include:

- Temporary protecting groups : Trimethylsilyl (TMS) or acetyl groups can shield specific hydroxyls during esterification. Progress is monitored via TLC (Rf ~0.2–0.4 in hexane/EtOAc) .

- pH-controlled reactions : Selective deprotonation of hydroxyl groups using mild bases (e.g., NaHCO₃) to direct methoxymethylation .

Q. How to address contradictory stability data under varying pH conditions?

Contradictions often arise from degradation kinetics. Methodological solutions include:

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst screening : Triethylamine or DIPEA enhances reaction efficiency compared to weaker bases .

- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side-product formation .

- Purification scalability : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .

Q. How can this compound be functionalized for drug delivery applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.